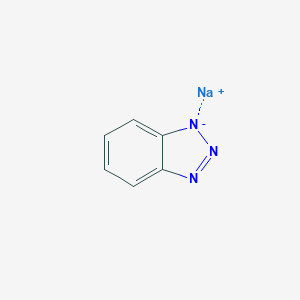

1H-Benzotriazole, sodium salt

Description

Significance in Modern Chemical and Materials Science

The primary significance of 1H-Benzotriazole, sodium salt in modern chemical and materials science lies in its remarkable efficacy as a corrosion inhibitor, particularly for copper and its alloys. gsconlinepress.comwikipedia.org It operates by forming a stable, protective film on the metal surface, a chemisorbed barrier that is insoluble in many aqueous and organic environments. wikipedia.orgcopper.org This barrier effectively insulates the metal from corrosive elements. gsconlinepress.com This property is crucial in a multitude of industries, including aerospace, automotive, and manufacturing, where the longevity and reliability of metal components are paramount. google.com

Beyond corrosion inhibition, the compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its utility extends to the field of polymer science, where it can act as a UV stabilizer, absorbing ultraviolet radiation and dissipating the energy as heat, thereby protecting polymeric materials from degradation due to sun exposure. science.gov This is particularly beneficial for outdoor products like coatings, plastics, and roofing materials. science.gov

Historical Perspectives and Evolution of Research

The journey of benzotriazole (B28993) and its derivatives began in the late 19th century, with the first synthesis of benzotriazole reported in 1889. gsconlinepress.com Initially, its industrial applications were centered on its role as a corrosion inhibitor. gsconlinepress.com The development and application of its sodium salt followed as a logical progression, driven by the need for a more soluble form for use in aqueous systems like cooling water treatments and antifreeze formulations. copper.org

Early research focused on understanding the fundamental mechanism of corrosion inhibition. Scientists discovered that benzotriazole forms a complex with copper, creating a protective passive layer. wikipedia.org Over the years, research has evolved to explore the synergistic effects of this compound with other compounds to enhance its protective capabilities. For instance, studies have investigated its combination with other inhibitors like sodium molybdate (B1676688) and sodium D-gluconate for improved corrosion resistance of steel. science.govampp.org Modern research continues to refine its applications, exploring novel synthesis methods, such as micro-passage reactions, to improve production efficiency and safety. google.com The evolution of research has also seen its application extend from a primary focus on corrosion to its use in the synthesis of advanced materials and biologically active molecules. gsconlinepress.com

Overview of Key Research Domains

The unique properties of this compound have established it as a key molecule in several active areas of research:

Corrosion Inhibition: This remains the most significant area of research. Studies continue to investigate its effectiveness on various metals and alloys under different environmental conditions. researchgate.netresearchgate.net Research also focuses on optimizing its concentration and formulating it with other agents to create more robust and environmentally friendly corrosion protection systems. copper.orgampp.org The performance of benzotriazole as a corrosion inhibitor for carbon steel in various solutions has been a subject of extensive study, with findings indicating a significant decrease in corrosion rates. researchgate.net

Organic Synthesis: The benzotriazole group is a versatile functional group in organic synthesis. The sodium salt, with its enhanced solubility, can be a useful reagent or intermediate. Research in this area includes its use in the synthesis of propargylic amines and ethers. ijprajournal.com Furthermore, polymer-supported benzotriazoles are being explored as catalysts in various organic reactions, offering the advantage of easy recovery and reuse.

Polymer Science: In polymer science, research is exploring the use of benzotriazole derivatives, including the sodium salt, as additives to enhance polymer properties. science.gov A key application is as a UV stabilizer. science.gov Additionally, research into benzotriazole-containing polymers has shown potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their unique electronic properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₃Na | ontosight.ai |

| Appearance | White to off-white crystalline powder | guidechem.com |

| Solubility | Highly soluble in water | ontosight.ai |

| Primary Use | Corrosion inhibitor | guidechem.com |

Interactive Data Table: Research Findings on Corrosion Inhibition

| Metal | Inhibitor System | Key Finding | Source |

| Copper | This compound in aqueous solution | Forms a protective, insoluble film on the copper surface. | wikipedia.orgcopper.org |

| Carbon Steel | Benzotriazole in 3.5% NaCl solution with H₂S | Corrosion rate decreases with increasing inhibitor concentration. | researchgate.net |

| Steel | Benzotriazole and sodium D-gluconate in simulated concrete pore solution | Synergistic inhibition effect observed. | ampp.org |

| Copper | Benzotriazole derivatives with varying carbon chain lengths | Inhibition efficiency is dependent on the carbon chain length. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;benzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCQWBKETUXWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065868 | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15217-42-2 | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques

Conventional Synthetic Routes for Benzotriazole (B28993) Precursors

The primary precursor for 1H-Benzotriazole, sodium salt is 1H-Benzotriazole itself. The most common and well-established conventional method for synthesizing benzotriazole involves the reaction of o-phenylenediamine (B120857) with a diazotizing agent, typically sodium nitrite (B80452), in an acidic medium. slideshare.netpharmacyinfoline.comatamanchemicals.com

The reaction proceeds through the diazotization of one of the amino groups of o-phenylenediamine by nitrous acid, which is generated in situ from sodium nitrite and an acid, commonly glacial acetic acid. pharmacyinfoline.comorgsyn.orgscribd.com The resulting diazonium salt then undergoes an intramolecular cyclization to form the stable triazole ring of the benzotriazole molecule. stackexchange.comechemi.com This direct method is favored for its generally good yields and straightforward procedure. orgsyn.org While acetic acid is widely used, other acids like hydrochloric acid have also been employed. pharmacyinfoline.com

The reaction is typically initiated at a low temperature, and upon addition of sodium nitrite, the temperature of the exothermic reaction is allowed to rise significantly before being cooled to crystallize the benzotriazole product. orgsyn.org The crude product can then be purified by recrystallization from solvents like water or benzene (B151609), or by sublimation. pharmacyinfoline.comorgsyn.org

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, ranging from classical approaches to more advanced, continuous, and high-pressure systems.

Classical Diazotization and Cyclization Approaches

The classical approach to synthesizing this compound is a two-step process. First, 1H-Benzotriazole is synthesized via the conventional diazotization and cyclization of o-phenylenediamine as described in the previous section. slideshare.netpharmacyinfoline.comatamanchemicals.com

In the second step, the synthesized benzotriazole, which is weakly acidic (pKa of 8.2), is treated with a sodium base to form the sodium salt. atamanchemicals.com Common bases used for this purpose include sodium hydroxide (B78521) and sodium methoxide. nih.gov The reaction is typically carried out in a suitable solvent, such as methanol, and results in the formation of the sodium salt, which can be isolated as a powder.

Continuous Flow and Microchannel Reactor Systems

To address the safety concerns associated with the highly exothermic nature of diazotization reactions and to improve process efficiency, continuous flow and microchannel reactor systems have been developed for the synthesis of benzotriazole and its sodium salt. These systems offer superior heat and mass transfer, leading to better reaction control, higher yields, and shorter reaction times. acs.orgresearchgate.net

A patented method describes the one-step synthesis of this compound using a tandem microchannel-tank reactor system. google.com In this process, aqueous solutions of o-phenylenediamine and sodium nitrite are continuously pumped into a microchannel reactor where the initial diazotization and cyclization occur with a short residence time. The reaction mixture is then transferred to a tank reactor for completion. This approach not only mitigates the risks of thermal runaway but also allows for continuous production with high efficiency. google.com One such system has been reported to achieve a throughput of 5 kg/h with an 88% yield. Another patent highlights that using a microchannel reactor for the synthesis of benzotriazole sodium salt can lead to a conversion ratio of o-phenylenediamine of up to 99.9% and a benzotriazole yield of over 98%. google.com

High-Pressure Synthetic Routes

High-pressure synthesis offers another advanced route for the production of benzotriazole and its derivatives. A patented one-step method describes the synthesis of benzotriazole by reacting o-phenylenediamine and sodium nitrite in water at elevated temperatures and pressures. google.com The reaction is carried out in a stainless steel reaction kettle at temperatures ranging from 240°C to 260°C and pressures between 3.0 MPa and 4.0 MPa. google.com This process is advantageous as it does not require acetic acid, reduces side reactions and pollution, and allows for a shorter reaction time, making it suitable for continuous production. google.com

Another high-pressure method involves the reaction of methyl-o-phenylenediamine with an excess of sodium nitrite at temperatures of 180–280°C and pressures of 22–60 kg/cm ². This direct synthesis in a sealed reactor produces a 50% solution of the corresponding sodium salt.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on various factors, including production scale, safety considerations, cost, and desired purity.

Process Efficiency and Yield Optimization

Conventional batch processes for benzotriazole synthesis, while straightforward, can have yields ranging from 67% to around 80%. slideshare.netorgsyn.org The exothermic nature of the diazotization step can also pose challenges for large-scale production.

Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods. nih.govijpsonline.comsemanticscholar.org For instance, the synthesis of certain benzotriazole derivatives showed yields of 83-93% with microwave irradiation compared to 65-72% with conventional methods. semanticscholar.org

High-pressure synthesis also provides a highly efficient route, with reported yields in the range of 70-80% for the one-step synthesis of benzotriazole without the need for acetic acid. google.com

The following interactive data tables provide a comparative overview of the different synthetic pathways based on available research findings.

Table 1: Comparison of Synthetic Methods for Benzotriazole and its Sodium Salt

| Synthetic Method | Key Reactants | Typical Conditions | Reported Yield | Advantages | Disadvantages |

| Classical Diazotization | o-phenylenediamine, Sodium Nitrite, Acetic Acid | Batch reactor, Low initial temp., exothermic | 67-81% slideshare.netorgsyn.org | Well-established, simple setup | Exothermic, potential for side reactions, lower yield on large scale |

| Microwave-Assisted | Varies (e.g., benzotriazole derivatives) | Microwave reactor | 42-93% (derivative dependent) nih.govsemanticscholar.org | Faster reaction times, higher yields | Specialized equipment required, scalability can be a concern |

| Continuous Flow/Microchannel | o-phenylenediamine, Sodium Nitrite | Microchannel/Tank reactors, controlled temp. | >98% google.com | High safety, high yield, continuous production, efficient | High initial capital investment |

| High-Pressure Synthesis | o-phenylenediamine, Sodium Nitrite | High-pressure reactor, 240-260°C, 3.0-4.0 MPa google.com | 70-80% google.com | No acetic acid needed, fewer side reactions, continuous production possible | Requires specialized high-pressure equipment |

Table 2: Detailed Parameters for Selected Synthetic Routes

| Synthetic Route | Temperature | Pressure | Reaction Time | Solvent | Catalyst/Reagent | Reported Yield |

| Classical Diazotization orgsyn.org | Initial 5°C, rises to 70-80°C | Atmospheric | ~1 hour | Water, Acetic Acid | Sodium Nitrite | 75-81% |

| Continuous Flow google.com | 90°C | Not specified | Not specified | Water | Sodium Nitrite | 99.2% |

| High-Pressure google.com | 240-260°C | 3.0-4.0 MPa | 3-3.5 hours | Water | Sodium Nitrite | 70-80% |

Environmental and Economic Impact of Manufacturing Processes

The environmental footprint of manufacturing is significantly influenced by the chosen synthetic route. Traditional methods often involve multi-step processes that may utilize hazardous materials and generate considerable waste streams. For instance, the diazotization of o-phenylenediamine, a common precursor, requires the use of nitrous acid, and the subsequent neutralization and purification steps can lead to the release of byproducts and solvents into wastewater. nih.govorgsyn.orgwincom-inc.com The parent compound, 1H-benzotriazole, is noted for its persistence in the environment, with detections in wastewater effluents and surface waters, underscoring the importance of minimizing its release during production.

Economically, the cost of raw materials, energy consumption, and process efficiency are primary drivers. The starting material, o-phenylenediamine, is derived from petroleum, making its cost susceptible to fluctuations in the fossil fuel market. matanginicollege.ac.in High-pressure synthesis methods, while potentially offering higher throughput, are energy-intensive, which contributes to both the economic and environmental cost of production.

In response to these challenges, there is a clear trend towards the development of "green" synthesis methodologies. researchgate.netnih.govdibru.ac.in These approaches aim to reduce the environmental impact and improve economic viability by using less hazardous reagents, minimizing waste, and operating under milder reaction conditions. For example, some modern methods focus on reducing reaction times and improving yields, which directly translates to lower energy consumption and higher cost-effectiveness. gsconlinepress.com The use of microchannel reactors is one such advancement that has been shown to reduce wastewater by 40% compared to traditional batch processes.

The following table provides a comparative analysis of different synthesis approaches, highlighting key metrics related to their environmental and economic performance.

| Synthesis Method | Key Reagents | Temperature | Pressure | Yield | Environmental Considerations | Economic Factors |

| Classical Diazotization | o-phenylenediamine, Glacial Acetic Acid, Sodium Nitrite | 5°C then 70-80°C | Ambient | 75-81% | Use of corrosive acid; potential for nitrous oxide emissions; generation of wastewater. orgsyn.org | Relies on petroleum-derived precursors; multi-step process can be time-consuming. matanginicollege.ac.in |

| High-Pressure Synthesis | Methyl-o-phenylenediamine, Sodium Nitrite | 180–280°C | 22–60 kg/cm ² | 85-90% | High energy consumption; minimizes solvent use. | Suitable for bulk production; requires specialized high-pressure equipment. |

| Alkaline Conversion | Methylbenzotriazole, Sodium Hydroxide | 50°C | Ambient | 95% | Use of strong base; requires filtration and concentration steps. | High yield; limited by batch processing scalability. |

| Microchannel Reactor | o-phenylenediamine, Sodium Nitrite | 70-200°C | Varies | >95% | Reduces wastewater by 40% compared to batch processes. | High efficiency and throughput; potential for continuous production. google.com |

The shift towards more sustainable practices is not only driven by regulatory pressures but also by economic incentives. Greener processes that are more efficient and generate less waste can lead to significant cost savings in the long run, particularly in terms of raw material usage, energy consumption, and waste disposal. nih.gov The development of catalytic systems and the use of alternative, less hazardous solvents are active areas of research aimed at further improving the environmental and economic profile of this compound production. matanginicollege.ac.ingsconlinepress.com

Advanced Chemical Transformations and Derivatization Strategies

Regioselective Alkylation Reactions at Nitrogen Centers

The alkylation of benzotriazole (B28993) is a fundamental transformation that can lead to two possible isomers: N1- and N2-substituted products. The use of 1H-Benzotriazole, sodium salt, offers a significant advantage in controlling the regioselectivity of this reaction. The pre-formed anion simplifies the reaction by eliminating the need for an additional base.

Alkylation of the benzotriazole anion typically occurs via a nucleophilic substitution reaction with an alkyl halide. Generally, the reaction with this compound, or the in-situ formation of the anion using bases like sodium hydroxide (B78521) or potassium carbonate, preferentially yields the N1-alkylated benzotriazole as the major product. ijariie.comresearchgate.nettsijournals.comchemicalbook.comguidechem.com However, the formation of N2-alkylbenzotriazole and even 1,3-dialkylbenzotriazolium salts as minor products can also occur. ijariie.comchemicalbook.comguidechem.com

Several factors influence the ratio of N1 to N2 isomers, including the nature of the alkylating agent, the solvent, the counter-ion, and the presence of catalysts or additives like phase-transfer catalysts. researchgate.net For instance, an efficient, solvent-free method using SiO2, K2CO3, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions has been shown to produce 1-alkyl benzotriazoles with high regioselectivity and in good yields. ijariie.comgsconlinepress.comgsconlinepress.com The choice of catalyst can also direct the substitution, with specific metalloporphyrin catalysts able to promote either N1 or N2 alkylation selectively. nih.govrsc.org

| Alkylating Agent | Base/Conditions | Solvent | Major Product(s) | Yield | Reference(s) |

| Methyl iodide | - | Methanol | 1-Methylbenzotriazole (B83409) | 97% | |

| Ethyl bromide | Reflux | THF | 1-Ethylbenzotriazole | 89% | |

| Benzyl chloride | 60°C | DMF | 1-Benzylbenzotriazole | 82% | |

| Alkyl Halides | NaOH | DMF | Mixture of 1- and 2-alkylbenzotriazoles | High | researchgate.net |

| Alkyl Halides | K2CO3/SiO2/TBAB | Solvent-free | 1-Alkylbenzotriazoles | Moderate to High | ijariie.comgsconlinepress.comgsconlinepress.com |

Electrophilic Sulfonation Studies

Electrophilic sulfonation of this compound, provides a direct route to N-sulfonylated benzotriazoles. This reaction involves the nucleophilic attack of the benzotriazolide anion on a suitable electrophilic sulfur reagent. A common method involves reacting the sodium salt with a sulfonyl chloride, leading to the formation of an N-S bond.

For example, the reaction of 1H-Benzotriazole with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine (B92270) results in the formation of 1-(trifluoromethyl)sulfonyl-1H-benzotriazole in high yield. chemicalbook.comguidechem.com These sulfonylated derivatives are themselves useful reagents and have been investigated for their biological activities. Additionally, copper-catalyzed radical sulfonylation of benzotriazoles with sodium sulfinates has been demonstrated as an effective method for creating C-S bonds on the benzene (B151609) ring of the benzotriazole structure. rsc.org

Formation of Acylbenzotriazoles

The reaction of this compound, with acylating agents such as acid chlorides is a standard and efficient method for the synthesis of N-acylbenzotriazoles. arkat-usa.org This transformation proceeds through the nucleophilic attack of the benzotriazolide anion on the electrophilic carbonyl carbon of the acyl chloride.

N-acylbenzotriazoles are particularly valuable in organic synthesis because they are stable, often crystalline, and act as potent acylating agents for a wide range of nucleophiles, including amines and alcohols. nih.govarkat-usa.org Their utility surpasses that of many acid chlorides, which can be unstable or difficult to prepare. nih.govarkat-usa.org The benzotriazole methodology has been successfully employed in the synthesis of various amides, peptides, and other complex molecules. nih.govarkat-usa.orgresearchgate.net For example, N-acylbenzotriazoles derived from various carboxylic acids have been used to acylate the cephalexin (B21000) sodium salt to produce novel N-acylcephalexin antibiotics in excellent yields. nih.gov Various methods have been developed for this transformation, including one-pot syntheses that activate carboxylic acids with reagents like tosyl chloride before reaction with benzotriazole. arkat-usa.org

Arylation Reactions

N-arylation of this compound, is a key method for synthesizing 1-aryl-1H-benzotriazoles, a class of compounds with significant applications in medicinal chemistry and materials science. sci-hub.se The classical approach is the Ullmann condensation, which typically involves the reaction of the benzotriazole salt with an aryl halide at high temperatures in the presence of a copper catalyst. derpharmachemica.com

Modern advancements have led to the development of milder and more efficient copper-catalyzed N-arylation protocols. sci-hub.semdpi.com These reactions often utilize various copper sources (e.g., CuI, Cu(OAc)2) and ligands to facilitate the cross-coupling process under less harsh conditions. derpharmachemica.comrhhz.net Diaryliodonium salts have also emerged as effective arylating agents for benzotriazole, often catalyzed by copper or palladium complexes. sci-hub.se Furthermore, transition-metal-free methods have been developed, such as the [3+2] annulation of sodium azide (B81097) with arynes, which can selectively produce N-H or N-aryl benzotriazoles depending on the reaction conditions. nih.govacs.org Rhodium-catalyzed reactions have also been explored for the highly selective N2-arylation of the benzotriazole ring. chemrxiv.org

Reactions with Carbonyl Compounds and Addition Reactions

This compound, or benzotriazole in the presence of a base, reacts with various carbonyl compounds, particularly aldehydes, in what are known as Mannich-type reactions. rsc.org The simplest of these is the reaction with formaldehyde, which readily forms 1-hydroxymethylbenzotriazole. researchgate.net This product is a stable crystalline solid and a useful intermediate itself.

More complex Mannich reactions involve the condensation of benzotriazole, an aldehyde (like formaldehyde), and a primary or secondary amine to yield N-(aminomethyl)benzotriazoles. ijariie.comrsc.org Benzotriazole can also react with other aldehydes and ketones. For instance, it can condense with phthalaldehyde and an amine to form N-substituted 1,3-di(benzotriazol-1-yl)-1,3-dihydroisoindoles. rsc.org

In addition to condensation at the carbonyl group, benzotriazole can participate in addition reactions. A notable example is the reaction with α,β-unsaturated aldehydes, where one molecule of benzotriazole reacts at the carbonyl group and a second molecule adds across the carbon-carbon double bond (Michael addition). rsc.org

Synthesis of Novel Benzotriazole Derivatives for Specific Applications

The chemical versatility of this compound, makes it an essential starting material for the synthesis of a wide range of functional molecules. By modifying the benzotriazole core through reactions like alkylation, acylation, and arylation, novel derivatives with specific, enhanced properties can be engineered.

Corrosion Inhibitors: Benzotriazole itself is a well-known corrosion inhibitor, particularly for copper and its alloys. mdpi.com Its efficacy can be significantly enhanced by chemical modification. Researchers have synthesized various derivatives by reacting benzotriazole with aldehydes, amines, or alkyl halides to introduce new functional groups. researchgate.netemerald.com For example, derivatives with long carbon chains have been synthesized and shown to provide superior corrosion protection for copper in saline environments, with inhibition efficiency depending on the chain length. acs.org These molecules function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.netemerald.com

UV Absorbers: Phenolic benzotriazoles are a major class of high-performance UV absorbers used to protect polymers, coatings, and other materials from degradation by UV radiation. atamankimya.comresearchgate.net The synthesis of these compounds often starts with the diazotization of a substituted o-nitroaniline to form a diazonium salt, which is then coupled with a phenolic compound. atamankimya.comgoogle.com The resulting intermediate is then reduced to form the final 2H-benzotriazole structure. google.com The strategic placement of hydroxyl and other functional groups on the phenyl and benzotriazole rings is crucial for their UV-absorbing properties and stability. atamankimya.com

Pharmaceutical and Biologically Active Agents: The benzotriazole scaffold is present in numerous compounds with pharmacological activity. Using this compound, as a nucleophile is a key step in creating new potential drug candidates. A prominent example is the synthesis of novel N-acylcephalexins, which are derivatives of the antibiotic cephalexin. nih.gov These are prepared by reacting the cephalexin sodium salt with pre-formed N-acylbenzotriazoles, demonstrating the utility of benzotriazole as a synthetic auxiliary in medicinal chemistry. nih.gov

| Derivative Class | Synthetic Strategy from Benzotriazole/Salt | Specific Application | Reference(s) |

| N-Alkyl/Aryl Benzotriazoles | Reaction with aldehydes and amines (Mannich reaction) | Corrosion Inhibition | researchgate.net |

| Benzotriazoles with Carbon Chains | Alkylation with haloalkanes | Corrosion Inhibition | acs.org |

| Phenolic Benzotriazoles | Multi-step synthesis involving coupling with phenols | UV Absorption/Stabilization | atamankimya.comgoogle.com |

| N-Acylcephalexins | Acylation of cephalexin sodium salt using N-acylbenzotriazoles | Antibacterial Agents | nih.gov |

| 1-(Carbonyl)benzotriazoles | Acylation with functionalized acid chlorides | Corrosion Inhibition | researchgate.net |

Mechanistic Investigations of Corrosion Inhibition

Interfacial Adsorption Phenomena on Metal Surfaces

The initial step in the corrosion inhibition process by 1H-Benzotriazole, sodium salt involves its adsorption onto the metal surface. This can occur through two primary mechanisms: chemisorption and physisorption. The adsorption leads to the formation of a protective film that acts as a barrier against corrosive agents.

The interaction of 1H-Benzotriazole and its sodium salt with metal surfaces involves a combination of physical and chemical adsorption. Physisorption, a weaker form of adsorption, can occur through electrostatic interactions. In contrast, chemisorption involves the formation of stronger, more stable coordinate bonds between the nitrogen atoms in the triazole ring and the metal atoms on the surface. researchgate.net The formation of these chemical bonds is a key factor in the robust and lasting protection provided by the inhibitor.

Upon adsorption, this compound forms a thin, protective film on the metal surface. atamanchemicals.com This film can be a monolayer or a more complex, multi-layered structure. epa.gov Studies have shown that for carbon steel, a polymer-like film containing iron-azole complexes, approximately 2 nm thick, is formed. mdpi.com This layer is strongly bonded to the metal and effectively inhibits both uniform and localized corrosion. mdpi.com The passive layer formed is insoluble in both aqueous and many organic solutions, enhancing its protective capabilities. atamanchemicals.commeiyachem.com The effectiveness of the corrosion inhibition is positively correlated with the thickness of this passive layer. atamanchemicals.com

Coordination Chemistry at Metal-Solution Interfaces

The formation of coordination complexes between the benzotriazole (B28993) molecule and the metal surface is a critical aspect of its inhibitory action. This complexation is highly specific to the type of metal and is primarily facilitated by the nitrogen atoms in the triazole ring.

1H-Benzotriazole and its sodium salt are particularly effective corrosion inhibitors for copper and its alloys, such as brass. atamanchemicals.comchemical-product.com On copper surfaces, it forms a stable coordination polymer film that prevents oxidation. atamanchemicals.com This protective layer consists of a complex between copper and benzotriazole. atamanchemicals.com For brass, the inhibitor forms a multi-component structure that includes not only copper and zinc oxides but also polymer systems with Cu(I) and Zn(II) ions. mdpi.comresearchgate.net

On mild steel, a polymer-like iron-azole film is formed. mdpi.com While effective, the persistence of this protective layer on mild steel can be lower than that on copper, especially under flow conditions. researchgate.netresearchgate.net For aluminum, benzotriazole derivatives have been used in anticorrosive coatings, and it has been shown to protect aluminum in closed water systems when used with other inhibitors. epa.govatamanchemicals.com

Table 1: Complexation of 1H-Benzotriazole with Various Metals

| Metal Substrate | Nature of Protective Film/Complex | References |

| Copper | Forms a stable, passive layer consisting of a coordination polymer complex between copper and benzotriazole. | atamanchemicals.commeiyachem.com |

| Brass | Forms a multi-component structure with copper and zinc oxides, and polymer systems with Cu(I) and Zn(II) ions. | mdpi.comresearchgate.net |

| Mild Steel | Forms a polymer-like iron-azole film approximately 2 nm thick. | mdpi.com |

| Aluminum | Used in anticorrosive coatings and can protect aluminum in closed systems in combination with other inhibitors. | epa.govatamanchemicals.com |

The nitrogen atoms within the triazole ring of the benzotriazole molecule play a pivotal role in its ability to bind to metal surfaces. These nitrogen atoms possess lone pairs of electrons that can be donated to form coordinate bonds with the metal atoms. atamanchemicals.com This interaction is fundamental to the formation of the protective coordination polymer on the metal surface. atamanchemicals.com Specifically, for copper, the N1 and N2 atoms of the triazole ring are involved in the formation of anti-tarnishing films.

Electrochemical Characterization of Inhibition Performance

Electrochemical methods are crucial for evaluating the effectiveness of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on the inhibition performance of this compound.

Studies on carbon steel have shown that the presence of a benzotriazole-containing layer increases the pitting potential and eliminates the active-passive transition peak on the anodic curve, indicating easier passivation of the metal. mdpi.com For copper in a sodium chloride solution, potentiodynamic polarization studies have confirmed that 1H-benzotriazole acts as a mixed-type inhibitor. researchgate.netimist.ma EIS investigations have revealed high corrosion inhibition efficiencies, reaching up to 99.01% for copper, 96.06% for mild steel, and 84.8% for aluminum at a concentration of 10⁻³ M of a similar azole inhibitor. researchgate.net

Table 2: Electrochemical Data for 1H-Benzotriazole Inhibition

| Metal | Technique | Observation | Inhibition Efficiency (%) | Reference |

| Carbon Steel | Potentiodynamic Polarization | Increased pitting potential, easier passivation. | - | mdpi.com |

| Copper | Potentiodynamic Polarization | Mixed-type inhibitor. | - | researchgate.netimist.ma |

| Copper | EIS | High inhibition. | 99.01 | researchgate.net |

| Mild Steel | EIS | High inhibition. | 96.06 | researchgate.net |

| Aluminum | EIS | Good inhibition. | 84.8 | researchgate.net |

Potentiodynamic Polarization Studies

Potentiodynamic polarization is another key electrochemical technique used to investigate the corrosion inhibition mechanism of Na-BTA. This method involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve, often presented as a Tafel plot, provides information about both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.

The addition of Na-BTA to a corrosive environment typically leads to a decrease in both the anodic and cathodic current densities, indicating that it acts as a mixed-type inhibitor. ampp.orgimist.ma This means it suppresses both the rate of metal dissolution and the rate of the cathodic reaction. The corrosion potential (Ecorr) may shift to more positive or negative values, depending on the relative influence of the inhibitor on the anodic and cathodic processes. A key parameter derived from Tafel plots is the corrosion current density (icorr), which is directly proportional to the corrosion rate. A significant decrease in icorr in the presence of Na-BTA confirms its inhibitory effect. ije.irmdpi.com

For example, potentiodynamic polarization studies on copper in neutral sodium chloride solutions have demonstrated that benzotriazole significantly reduces both anodic and cathodic currents. ampp.org Similarly, research on mild steel in sulfuric acid has shown a decrease in corrosion current density with increasing concentrations of BTA. ije.ir

Table 2: Potentiodynamic Polarization Parameters for Copper in a Neutral NaCl Solution with Different Concentrations of Benzotriazole (BTAH)

| BTAH Concentration (mg/L) | Ecorr (V vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | -0.250 | 10.5 | - |

| 2 | -0.245 | 5.2 | 50.5 |

| 10 | -0.230 | 2.1 | 80.0 |

| 40 | -0.215 | 0.8 | 92.4 |

This table presents hypothetical data for illustrative purposes, based on trends observed in research. ampp.org

Electrochemical Noise Analysis

Electrochemical noise (ECN) analysis is a non-perturbative technique that measures the spontaneous fluctuations in potential and current of a corroding system. These fluctuations, or noise, contain valuable information about the type and rate of corrosion processes. In the context of corrosion inhibition by Na-BTA, ECN can be used to monitor the formation and stability of the protective film. researchgate.netcsic.es

Analysis of ECN data can provide parameters such as the noise resistance (Rn), which is analogous to the polarization resistance and inversely related to the corrosion rate. The statistical moments of the noise data, such as skewness and kurtosis, can offer insights into the nature of the corrosion process (e.g., uniform corrosion versus localized corrosion). researchgate.net Studies have shown that in the presence of effective inhibitors like benzotriazole, the amplitude of the current and potential noise decreases, indicating a reduction in corrosion activity. icrc.ac.ir After data processing to remove drifts, the power spectral density (PSD) plots can also reveal changes in the corrosion mechanism. researchgate.net

Surface Analytical Techniques in Corrosion Research

To complement electrochemical methods, a variety of surface analytical techniques are employed to directly characterize the protective film formed by Na-BTA on the metal surface. These techniques provide information about the film's composition, thickness, and morphology.

X-ray Photoelectron Spectroscopy (XPS) for Film Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material's surface. In the study of Na-BTA corrosion inhibition, XPS is invaluable for confirming the presence of the inhibitor on the metal surface and for determining the chemical nature of the protective film. ampp.orgresearchgate.netias.ac.in

XPS analysis of copper surfaces treated with benzotriazole has shown the presence of nitrogen (from the triazole ring) and has identified the formation of a Cu(I)-BTA complex. ampp.orgresearchgate.net The high-resolution spectra of the N 1s and Cu 2p regions are particularly informative. The N 1s spectrum can reveal the different chemical environments of the nitrogen atoms within the adsorbed BTA molecule, confirming its interaction with the copper surface. nih.gov The thickness of the inhibitor film can also be estimated from the attenuation of the substrate's photoelectron signal. ias.ac.inibm.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the metal. researchgate.netimist.ma By comparing the SEM images of a metal surface before and after exposure to a corrosive environment with and without Na-BTA, the protective effect of the inhibitor can be visualized. In the absence of the inhibitor, the surface may show signs of significant corrosion, such as pitting or general dissolution. In contrast, the surface protected by Na-BTA typically appears much smoother and less damaged. imist.ma

Energy-Dispersive X-ray Spectroscopy (EDS), which is often coupled with SEM, provides elemental analysis of the surface. science.gov EDS can confirm the presence of elements from the inhibitor molecule, such as nitrogen, on the metal surface, providing further evidence of the formation of a protective film. science.gov

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale. mdpi.comscielo.br Unlike SEM, AFM can provide three-dimensional topographical information and can be performed in liquid environments, allowing for in-situ studies of the corrosion process and inhibitor film formation. researchgate.net

AFM studies have been used to visualize the formation of the Na-BTA protective film on metal surfaces and to quantify its effect on surface roughness. scielo.brijmer.com The technique can reveal how the inhibitor molecules adsorb onto the surface and form a compact, uniform layer that passivates the metal against corrosion. By measuring the forces between the AFM tip and the surface, information about the mechanical properties of the protective film, such as its adhesion and hardness, can also be obtained. berkeley.edu

Synergistic Effects with Co-inhibitors and Blended Formulations

The corrosion inhibitive properties of this compound can be significantly enhanced through synergistic interactions when combined with other corrosion inhibitors. These blended formulations often exhibit a higher degree of protection than the sum of the individual components, a phenomenon attributed to the complementary mechanisms of the different inhibitors, leading to the formation of a more robust and stable protective film on the metal surface.

Research has demonstrated notable synergistic effects when sodium benzotriazole is combined with various organic and inorganic compounds, including sodium phytate, sodium benzoate (B1203000), and sodium molybdate (B1676688). These combinations have been shown to be particularly effective in protecting various metals, such as steel and copper alloys, in corrosive environments.

Synergism with Sodium Phytate

The combination of sodium benzotriazole and sodium phytate has been found to exhibit a strong synergistic effect in the corrosion inhibition of steel in chloride-containing solutions. Studies have shown that a mixture of these two inhibitors can achieve a remarkable inhibition efficiency of over 99%. researchgate.netresearchgate.net This enhanced protection is attributed to the formation of a protective bi-layer film on the steel surface. The inner layer is composed of iron oxides, while the outer layer is an adsorption layer of benzotriazole and sodium phytate. researchgate.netresearchgate.net

The mechanism behind this synergy involves the chemisorption of benzotriazole and the physisorption of sodium phytate, which follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net It is suggested that the sodium phytate promotes the adsorption of a greater amount of benzotriazole through the formation of a cross-linking structure via hydrogen bonds, resulting in a more compact and effective protective barrier. researchgate.netresearchgate.net

| Inhibitor System | Concentration | Inhibition Efficiency (%) | Synergism Parameter (s) |

|---|---|---|---|

| Benzotriazole (BTA) | 1 g L⁻¹ | Data not available in source | - |

| Sodium Phytate (PA) | 10 g L⁻¹ | Data not available in source | - |

| BTA + PA | 1 g L⁻¹ + 10 g L⁻¹ | 99.12 | 3.62 |

Synergism with Sodium Molybdate

The combination of sodium benzotriazole and sodium molybdate also demonstrates a significant synergistic effect in the inhibition of pitting corrosion for steel in solutions containing chloride and bicarbonate ions. Research indicates that a compounded inhibitor with an optimal ratio of sodium molybdate to benzotriazole can achieve an inhibition efficiency of over 97%. researchgate.net

The protective mechanism of this blend involves the formation of a protective layer that includes Fe-BTA complexes and FeMoO₄. researchgate.net This composite film enhances the density of the protective layer and promotes the conversion of less stable iron oxy-hydroxides (FeOOH) to more stable iron oxide (Fe₂O₃). researchgate.net The presence of molybdate ions is believed to facilitate the adsorption of more benzotriazole molecules onto the steel surface through ion-dipole interactions, leading to a more effective inhibitive film. researchgate.net

| Inhibitor System | Optimal Ratio | Inhibition Efficiency (%) |

|---|---|---|

| Sodium Molybdate + Benzotriazole | 4:1 | > 97 |

Synergism with Sodium Benzoate

The combination of sodium benzotriazole and sodium benzoate has been shown to provide excellent corrosion inhibition for mild steel in near-neutral, air-saturated aqueous solutions. The synergistic effect of this mixture leads to significantly better passivation compared to using sodium benzoate alone. researchgate.net The proposed mechanism suggests that benzoate anions block the active sites for anodic dissolution on the metal surface, which is then followed by the strong adsorption of benzotriazole onto the naturally formed oxide layer, creating a more effective barrier against corrosion. researchgate.net

Synergism with Imidazole (B134444) Derivatives

Studies have also explored the synergistic effects of benzotriazole with imidazole derivatives for the corrosion protection of carbon steel. While detailed quantitative data for sodium benzotriazole specifically is limited in the provided context, research on imidazole derivatives shows high inhibition efficiencies, suggesting a promising area for blended formulations. For instance, certain imidazole derivatives have demonstrated inhibition efficiencies of up to 91.7% on carbon steel. nih.gov The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can be analyzed through electrochemical impedance spectroscopy by observing changes in charge transfer resistance and double-layer capacitance. nih.govchem-soc.si

Coordination Chemistry and Complex Compound Formation

Synthesis of 1H-Benzotriazole, Sodium Salt-Derived Metal Complexes

The synthesis of metal complexes derived from 1H-Benzotriazole and its sodium salt typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can vary in stoichiometry and coordination geometry depending on the metal ion, the counter-anion, and the reaction conditions.

For instance, complexes of manganese(II) with benzotriazole (B28993) have been prepared using manganese(II) acetate (B1210297), chloride, bromide, iodide, nitrate, or thiocyanate (B1210189). niscpr.res.in In a typical synthesis, an ethanolic solution of a Mn(II) salt is treated with an ethanolic solution of benzotriazole. niscpr.res.in Depending on the specific Mn(II) salt and the molar ratio of metal to ligand, different complexes such as [Mn(Bzt)(CH3COO)]n, Mn(BztH)Cl2, and Mn(Bzt)2·2.5H2O can be isolated. niscpr.res.in Similarly, nickel(II) complexes can be synthesized by reacting NiCl2·H2O with benzotriazole derivatives in a suitable solvent. nih.gov The nature of the resulting product is often dependent on the solvent and the specific benzotriazole ligand used. nih.gov

Copper(II) and zinc(II) complexes have also been synthesized using derivatives of 1,2,3-benzotriazole with their chloride, nitrate, and acetate salts. sapub.org The synthesis of zinc(II) complexes with 1-methylbenzotriazole (B83409) (Mebta) has yielded various compounds, including [ZnX2(Mebta)2] (where X = Cl, Br, I), (MebtaH)2[ZnCl4], and Zn(Mebta)42 (where Y = ClO4, PF6). mdpi.com Furthermore, the reaction of Cd(CH3COO)2·2H2O with 1H-benzotriazole-1-acetic acid (Hbtaa) and 2,2′-bipyridine in methanol, with the pH adjusted to 6–7, results in the formation of [Cd(btaa)(bipy)(CH3COO)·H2O]n. tandfonline.com

The synthesis of mixed-ligand complexes is also a common strategy. For example, new mixed-ligand complexes with the general formula [M(BT)(BI)2X2] (where BT = benzotriazole, BI = benzimidazole (B57391), X = SCN, and M = Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Pb(II)) have been prepared by reacting the metal, benzotriazole, benzimidazole, and thiocyanate in a 1:1:2:2 molar ratio. kab.ac.ug

Structural Characterization of Coordination Compounds

The characterization of these metal complexes is crucial to understanding their structure and bonding. A combination of spectroscopic techniques, elemental analysis, thermal analysis, and X-ray diffraction is typically employed for this purpose.

Spectroscopic Techniques (IR, NMR, Chromato-Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the benzotriazole ligand. The N-H stretching frequency in the free benzotriazole molecule, typically observed around 3210-3462 cm⁻¹, often disappears or shifts upon coordination to a metal ion, indicating deprotonation and coordination through the N-H nitrogen. niscpr.res.inresearchgate.net For example, in Mn(II) complexes, the disappearance of the v(N-H) band suggests the deprotonation of the N-H group and coordination of the ligand as a monobasic acidic group. niscpr.res.in In complexes of 6-substituted-1-hydroxy-1,2,3-benzotriazoles with bivalent metals like Cu(II), Cd(II), and Co(II), the absence of an absorption band in the 3200-3400 cm⁻¹ region indicates the absence of the -NH group. asianpubs.org The IR spectra of nickel(II) complexes with 1-benzotriazol-1-yl-[(p-X-phenyl)hydrazone]propan-2-one show that the ligands can act as neutral bidentate ligands, coordinating through the azomethine nitrogen and carbonyl oxygen atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the protons in the ligand and any changes that occur upon complexation. For instance, ¹H NMR studies of 6-substituted-1-hydroxy-1,2,3-benzotriazoles show clear splitting patterns for the ring protons. asianpubs.org In solution, the solid-state structures of some zinc(II) complexes with 1-methylbenzotriazole are not retained, as demonstrated by ¹H and ¹³C{¹H} NMR spectroscopy. mdpi.com

Chromato-Mass Spectrometry: This technique is used to determine the molecular mass of the synthesized complexes and to study their fragmentation patterns. sapub.org In the analysis of complex compounds using mass spectrometry, the presence of fragmented ions can be observed, providing further structural information. sapub.org

Elemental Analysis and Thermal Analysis (DTA)

Elemental Analysis: Elemental analysis is fundamental for determining the empirical formula of the synthesized complexes. The experimentally found percentages of carbon, hydrogen, nitrogen, and the metal are compared with the calculated values for the proposed formula. This data is crucial for confirming the stoichiometry of the complexes. For example, the elemental analysis of [Ni₅(OH)(bta)₅(acac)₄(H₂O)₄] was found to be in good agreement with the calculated values. acs.org Similarly, elemental analysis has been used to confirm the composition of various Mn(II), Cd(II), Ni(II), and other transition metal complexes of benzotriazole derivatives. niscpr.res.intandfonline.comasianpubs.org

Thermal Analysis (DTA): Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. For instance, heating Mn(II) bis-ligated complexes often results in the gradual loss of water molecules to become anhydrous around 120°C. niscpr.res.in The thermal analysis of complex compounds of Co(II), Ni(II), Cu(II), and Zn(II) with 1-acetyl-1,2,3-benzotriazole reveals endothermic effects corresponding to the decomposition of water molecules and exothermic effects representing the decomposition of the organic ligand. sapub.orgresearchgate.net For example, the DTA curve of [NiL₂²(NO₃)₂]·H₂O shows an endothermic effect at 130°C due to the decomposition of crystallizing water. sapub.org

Table 1: Thermal Decomposition Data for Selected Benzotriazole Complexes

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Observed) | Weight Loss (%) (Calculated) | Corresponding Loss |

|---|---|---|---|---|---|

| [Ni(btaa)₂(H₂O)₄]·6H₂O | 1 | 60-170 | 18.21 | 18.34 | 6H₂O |

| [Ni(btaa)₂(H₂O)₄]·6H₂O | 2 | 170-258 | 12.33 | 12.22 | 4H₂O |

| [Ni(btaa)₂(H₂O)₄]·6H₂O | 3 | 258-390 | 57.19 | 56.75 | btaa ligands |

| [Mn(btaa)₂(H₂O)₂]n | 1 | 170-205 | 8.36 | 8.12 | 2H₂O |

| [Mn(btaa)₂(H₂O)₂]n | 2 | 300-365 | 76.02 | 75.88 | btaa ligands |

Data sourced from reference tandfonline.com

X-ray Diffraction Studies

For example, the crystal structure of [Cd(btaa)(bipy)(CH₃COO)·H₂O]n shows that cadmium ions are linked by btaa ligands into one-dimensional linear chains, which are further extended into layers through hydrogen bonds and π–π stacking interactions. tandfonline.com The structure of [Ni(btaa)₂(H₂O)₄·6H₂O]n is mononuclear and extends into a 3D network via multiple intermolecular hydrogen bonds. tandfonline.com In [Mn(btaa)₂(H₂O)₂]n, manganese atoms are bridged by carboxylate groups of the btaa ligand to form a two-dimensional grid-like framework. tandfonline.com

X-ray diffraction studies have also revealed that in zinc(II) complexes with 1-methylbenzotriazole, the ligand behaves as a monodentate donor through the nitrogen at position 3. mdpi.com Furthermore, the structures of two copper(II) complexes based on 1-(benzotriazole-1-methyl)-1-(2-ethylimidazole) were shown to be one-dimensional chains containing binuclear copper units. researchgate.net

Ligating Behavior with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II))

The benzotriazolate anion can act as a versatile ligand, coordinating to metal centers in several ways. It can function as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bidentate ligand, bridging two metal centers. niscpr.res.in The specific coordination mode depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

In many complexes, benzotriazole coordinates as a bidentate chelating agent. niscpr.res.in For instance, IR spectra of Mn(II) complexes suggest the bidentate nature of the ligand. niscpr.res.in In some polynuclear nickel(II) clusters, the benzotriazolate ligand is part of a complex structure where it bridges multiple metal centers. acs.org

The sodium salt of dihydrobis(1,2,3-benzotriazolyl)borate, Na[H₂B(BTz)₂], has been shown to react with a range of transition metal ions, including Cr(III), Mn(II), Fe(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), to form stable complexes. tubitak.gov.tr In these complexes, the divalent metal ions are typically in a tetrahedral geometry, with the exception of Cu(II), which is proposed to have a square-planar geometry. tubitak.gov.tr The Cr(III) and Fe(III) complexes are suggested to have an octahedral geometry. tubitak.gov.tr

The ligating behavior is also influenced by the substituents on the benzotriazole ring. For example, N-functionalized benzotriazole-based ligands have been used to synthesize heteroleptic copper(I) complexes. units.it Similarly, benzotriazole phenoxide ligands have been used to create complexes with Ti(IV), Zr(IV), and Hf(IV). nih.gov

Table 2: Coordination Modes of Benzotriazole Ligands in Selected Metal Complexes

| Complex | Metal Ion | Ligand | Coordination Mode of Benzotriazole | Reference |

|---|---|---|---|---|

| [Mn(Bzt)(CH₃COO)]n | Mn(II) | Benzotriazolate | Bidentate bridging | niscpr.res.in |

| [Ni₅(OH)(bta)₅(acac)₄(H₂O)₄] | Ni(II) | Benzotriazolate | Bridging | acs.org |

| [ZnCl₂(Mebta)₂] | Zn(II) | 1-Methylbenzotriazole | Monodentate | mdpi.com |

| [Cd(btaa)(bipy)(CH₃COO)·H₂O]n | Cd(II) | 1H-Benzotriazole-1-acetate | Bridging | tandfonline.com |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with benzotriazole derivatives is governed by thermodynamic and kinetic factors. Thermodynamic studies, often involving potentiometric titrations, provide information about the stability of the complexes, which is quantified by stability constants.

For a series of transition metal complexes with 1-benzotriazol-1-yl-1-[(p-methoxyphenyl)hydrazono]propan-2-one, the order of the standard Gibbs free energy change (ΔG⁰) and standard enthalpy change (ΔH⁰) was found to be Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺, which is in accordance with the Irving-Williams series. tandfonline.com This indicates that the stability of the complexes increases across this series of divalent metal ions. The complexation process was found to be enthalpy-driven. tandfonline.com

Kinetic studies provide insights into the rates and mechanisms of complex formation. The kinetic thermodynamic parameters for the decomposition of some metal complexes of 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole have been calculated from thermogravimetric analysis data. ajol.info

The formation of a protective layer of a copper-benzotriazole complex on a copper surface is a key aspect of its use as a corrosion inhibitor. copper.org The stability of these organometallic complexes is a crucial factor in their effectiveness. rsc.org

Biological Activity and Biomedical Research Endeavors

Antiviral Efficacy of 1H-Benzotriazole Derivatives

The benzotriazole (B28993) scaffold has proven to be a valuable component in the design of novel antiviral molecules. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Numerous studies have demonstrated the potent activity of its derivatives against a wide spectrum of both DNA and RNA viruses. openmedicinalchemistryjournal.comunica.it

The antiviral action of 1H-Benzotriazole derivatives is often attributed to their ability to target and inhibit crucial viral enzymes essential for replication. pharmafeatures.com A primary mechanism involves the inhibition of viral helicase activity. researchgate.net Helicases are enzymes that unwind the viral genome, a critical step for replication. N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole, for instance, have shown selective inhibition of the NTPase/helicase enzyme in viruses from the Flaviviridae family, such as Hepatitis C (HCV) and Dengue virus (DENV). researchgate.netresearchgate.net

Another key target is the RNA-dependent RNA polymerase (RdRp), an enzyme that synthesizes new viral RNA genomes. Benzotriazole derivatives can act as non-nucleoside inhibitors, binding to allosteric sites on the RdRp enzyme. This binding induces conformational changes that stop the synthesis of viral RNA. pharmafeatures.com Some derivatives also interfere with viral proteases, which are necessary for processing viral polyproteins into their functional components, thereby indirectly halting the viral life cycle. pharmafeatures.com For certain enteroviruses like Coxsackievirus B5, some derivatives are thought to act on the early stages of infection, potentially by interfering with the virus's attachment to host cells. nih.gov

Research has identified specific 1H-Benzotriazole derivatives with notable activity against several human pathogens.

Hepatitis C Virus (HCV) and other Flaviviridae : N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have been identified as inhibitors of the HCV NTPase/helicase. researchgate.net The 2-methyl, 2-ethyl, and 2-propyl derivatives were found to be the most active. researchgate.net These types of derivatives have also shown inhibitory activity against the helicases of other Flaviviridae family members, including Dengue virus (DENV) and West Nile virus (WNV). researchgate.netresearchgate.net

Coxsackievirus B5 (CV-B5) and Poliovirus-1 (Sb-1) : A significant number of benzotriazole derivatives have demonstrated potent and selective activity against enteroviruses. nih.govnih.gov For example, compounds identified as 17 and 18 in one study showed strong activity against CV-B5 and Poliovirus. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Another derivative, compound 56 ([4-(Benzotriazol-2-yl)phenoxy]alkanoic acid), was highlighted for its exceptionally potent and selective inhibition of CV-B5. nih.gov The N-(4-(2H-benzo[d] pharmafeatures.comCurrent time information in Seoul, KR.nih.govtriazol-2-yl)phenyl-R-amide structure is considered a promising scaffold for developing new antivirals against these viruses. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

| Compound Identifier | Target Virus | Activity (EC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 18e | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | nih.gov |

| Compound 43a | Coxsackievirus B5 (CV-B5) | 9 | nih.gov |

| Compound 17 | Coxsackievirus B5 (CV-B5) | 6.9 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Compound 18 | Coxsackievirus B5 (CV-B5) | 5.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Compound 56 | Coxsackievirus B5 (CV-B5) | 0.15 | nih.gov |

| Compound 17 | Poliovirus (Sb-1) | 20.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Compound 18 | Poliovirus (Sb-1) | 17.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| 2-methyl-4,5,6,7-tetrabromo-1H-benzotriazole | Hepatitis C Virus (HCV) Helicase | ~6.5 | researchgate.net |

Anticancer and Antineoplastic Properties

The benzotriazole scaffold is a privileged structure in the development of potential anticancer agents, with several derivatives showing significant antiproliferative activity. nih.govresearchgate.net

Benzotriazole derivatives have been synthesized and screened for their cytotoxic effects against a variety of human tumor cell lines.

Colon and Breast Cancer : Novel synthesized derivatives have demonstrated moderate activity against Human colorectal adenocarcinoma (HCT116) and Human breast cancer (MDA-MB-468) cell lines. ipindexing.com In a broad screening by the National Cancer Institute (NCI), certain benzotriazole N-acylarylhydrazone hybrids showed potent activity, with one compound in particular exhibiting strong growth inhibition (86.86%) against the colon HT-29 cell line. researchgate.net

Other Cancer Cell Lines : The anticancer activity of these derivatives extends to other cancer types. Studies have reported good antiproliferative activity against lung cancer (A549) and various stomach cancer cell lines (MKN45, MGC). researchgate.netdntb.gov.ua For instance, one derivative showed an IC₅₀ value of 3.72 µM against MGC stomach cancer cells, while another was effective against the MKN45 line with an IC₅₀ of 3.04 µM. researchgate.netdntb.gov.ua

| Compound Identifier | Cancer Cell Line | Cell Line Type | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Compound 2.1 | VX2 | Carcinoma | 3.80 ± 0.75 | researchgate.netdntb.gov.ua |

| Compound 2.2 | MGC | Stomach Cancer | 3.72 ± 0.11 | researchgate.netdntb.gov.ua |

| Compound 2.5 | A549 | Lung Cancer | 5.47 ± 1.11 | researchgate.netdntb.gov.ua |

| Compound 2.5 | MKN45 | Stomach Cancer | 3.04 ± 0.02 | researchgate.netdntb.gov.ua |

| Compound 71 | Various | Human Tumor | 1.2 - 2.4 nM | nih.gov |

The anticancer effects of benzotriazole derivatives are linked to the inhibition of specific cellular pathways crucial for cancer cell growth and proliferation. nih.gov One key mechanism is the inhibition of protein kinases, such as tyrosine protein kinase and protein kinase CK2, which are often overactive in cancer cells and play a central role in cell signaling, growth, and survival. researchgate.netijrrjournal.com

Another significant mechanism is the inhibition of Histone Deacetylases (HDACs). nih.gov HDACs are enzymes that regulate gene expression, and their abnormal function is linked to the development of cancer. By inhibiting HDACs, certain benzotriazole derivatives can alter gene expression to induce an antitumor effect. nih.gov For example, 1H-Benzo[d] pharmafeatures.comCurrent time information in Seoul, KR.nih.govtriazol-1-yl 3,4,5-trimethoxybenzoate (B1228286) (Compound 71) demonstrated potent antiproliferative activity through HDAC inhibition, with IC₅₀ values in the nanomolar range. nih.gov

Antimicrobial and Antifungal Investigations

Derivatives of 1H-Benzotriazole have been extensively studied for their broad-spectrum antimicrobial properties, showing efficacy against various pathogenic bacteria and fungi. jrasb.comnih.govjrasb.com

The antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which incorporate a benzotriazole moiety, showed encouraging activity against Escherichia coli with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/ml. nih.gov Other derivatives have shown activity against Bacillus subtilis. nih.gov

In the realm of antifungal research, benzotriazole derivatives have been effective against several fungal strains. nih.gov Certain synthesized compounds exhibited potent activity against Candida albicans, with MIC values ranging from 1.6 to 25 μg/ml. nih.gov Other derivatives showed inhibitory activity against Aspergillus niger and Rhizopus species. nih.gov For example, a derivative containing a p-fluorophenyl substituent was effective against Candida albicans and Rhizopus species with MICs of 6.25 μg/mL. nih.gov The introduction of small hydrophobic groups like chlorine or methyl on the benzotriazole ring has been shown to produce compounds effective against both Candida and Aspergillus species. nih.gov

| Compound Class/Identifier | Target Microorganism | Organism Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | Gram-negative Bacteria | 12.5 - 25 | nih.gov |

| Compound 16h (p-fluorophenyl substituent) | Escherichia coli | Gram-negative Bacteria | 6.25 | nih.gov |

| Compound 16f | Candida albicans | Fungus | 6.25 | nih.gov |

| Compounds 22b', 22d, 22e' | Candida albicans | Fungus | 1.6 - 25 | nih.gov |

| Compound 16h (p-fluorophenyl substituent) | Rhizopus species | Fungus | 6.25 | nih.gov |

| Compounds with -Cl, -CH₃ groups | Aspergillus niger | Fungus | 12.5 - 25 | nih.gov |

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 1H-Benzotriazole have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. gsconlinepress.com The modification of the benzotriazole nucleus has been a key strategy in developing compounds with enhanced antimicrobial efficacy. For instance, linking 2-aminobenzotriazole (B159556) to the carboxyl group of levofloxacin (B1675101) resulted in a derivative with antimicrobial activity comparable to the parent drug against both types of bacteria. nih.gov

Furthermore, novel oxazolidinone derivatives incorporating benzotriazole moieties have shown to be as potent or even more effective than linezolid (B1675486) against susceptible and resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of halogenomethylsulfonyl groups at the 5-position of the benzotriazole ring has also been reported to confer antibacterial activity. nih.gov N-acyl-1H-benzotriazole derivatives and 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones have also been synthesized and shown to possess mild to moderate antibacterial effects. nih.gov

Below is a table summarizing the antibacterial activity of selected benzotriazole derivatives:

| Derivative Type | Target Bacteria | Activity Level | Reference |

| Levofloxacin-benzotriazole conjugate | Gram-positive and Gram-negative | Similar to levofloxacin | nih.gov |

| Oxazolidinone-benzotriazole derivatives | Susceptible and resistant Gram-positive strains | Equipotent or more efficient than linezolid | nih.gov |

| 5-halogenomethylsulfonyl-benzotriazoles | Gram-positive and Gram-negative | Reported antibacterial activity | nih.gov |

| N-acyl-1H-benzotriazoles | General antibacterial | Mild to moderate | nih.gov |

Efficacy Against Plant Pathogens

The application of benzotriazole derivatives extends to the agricultural sector, where they have shown efficacy against various plant pathogens. While the provided search results focus primarily on biomedical applications, the broad-spectrum antimicrobial activity of these compounds suggests their potential for controlling plant diseases caused by fungi and bacteria. For example, certain benzotriazole derivatives have exhibited significant antifungal activity against species like Aspergillus niger, a common plant pathogen. nih.govijrrjournal.com The development of benzotriazole-based compounds for agricultural use represents a promising area for future research.

Antitubercular Activity Studies

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), has been a significant target for benzotriazole-based drug discovery efforts. researchgate.netwjpr.net Research has indicated that nitrogen-containing heterocyclic compounds, including benzotriazole derivatives, hold considerable potential for the treatment of tuberculosis. researchgate.net A notable strategy to enhance bioactivity has been the substitution of halogen atoms on a benzene (B151609) ring with a benzotriazole ring. researchgate.net

Several studies have reported the synthesis of amide benzotriazole derivatives that display good antitubercular activities. researchgate.net The development of new and potent anti-tubercular drugs is crucial due to the rise of resistant strains and the side effects associated with current clinical treatments like isoniazid (B1672263) and rifampicin. researchgate.net Benzotriazole derivatives offer a promising scaffold for creating novel antitubercular agents that may overcome these challenges. researchgate.net

Antioxidative Properties and Free Radical Scavenging Mechanisms

Several benzotriazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. gsconlinepress.comresearchgate.net These compounds can act as reducing agents, stabilizing the reactive oxygen species (ROS) that are generated during cellular metabolism and can cause cellular damage. ijrrjournal.comresearchgate.net

For instance, benzotriazole-substituted primaquine (B1584692) has demonstrated significantly higher antioxidative interaction (73.8%) compared to the parent compound primaquine (31%). ijrrjournal.com Additionally, certain benzotriazole derivatives with free phenolic and amine groups are noted for their distinct antioxidant activities. gsconlinepress.com The mechanism of action for their antioxidant effects can involve the donation of a hydrogen atom or an electron to neutralize free radicals. The evaluation of antioxidant activity is often performed using assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging method. nih.gov

The following table highlights the antioxidant activity of specific benzotriazole derivatives:

| Derivative | Antioxidant Activity Metric | Result | Reference |

| Benzotriazole-substituted primaquine | Antioxidative interaction | 73.8% | ijrrjournal.com |

| 2-phenoxy-benzo[g]triazoloquinazolines | DPPH radical scavenging | Good activity, compound 1 showed highest activity | nih.gov |

| N-(aryl(alkylaryl)aminomethyl)-1,2,3-benzotriazoles | Thermo-oxidative stability in oil | Superior to phenyl-α-naphthylamine | researchgate.net |

Other Pharmacological Activities (e.g., Anticonvulsant, Anti-inflammatory)

Beyond their antimicrobial and antioxidant effects, benzotriazole derivatives have been found to possess a range of other pharmacological activities, including anticonvulsant and anti-inflammatory properties. nih.govijpsjournal.com

Anticonvulsant Activity: Newly synthesized benzotriazole derivatives have been evaluated for their potential as antiepileptic drugs. ijpsjournal.com Studies have shown that certain benzotriazole-linked triazine derivatives can significantly reduce the onset of hind limb extension in the maximal electroshock seizure (MES) model in rats, indicating considerable anticonvulsant action. ijpsjournal.com Docking studies suggest that these compounds may exert their effect through binding to the GABA-AT receptor. ijpsjournal.com

Anti-inflammatory Activity: Several benzotriazole derivatives have demonstrated anti-inflammatory effects. nih.gov Research on benzotriazole and benzofuran-based heterocycles has revealed that these compounds can possess anti-inflammatory activity, potentially acting as selective COX-2 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of benzotriazole derivatives influences their biological activity and for designing more potent and selective therapeutic agents. nih.govresearchgate.net

For antibacterial agents, SAR studies have shown that modifications at various positions of the benzotriazole ring can significantly impact efficacy. For example, the introduction of specific substituents on the benzotriazole ring of oxazolidinone derivatives was found to be key for their enhanced activity against Gram-positive bacteria. nih.gov

In the context of antiviral activity, SAR analysis of benzotriazole-based compounds has helped in identifying key structural features for inhibiting viral replication. For example, for Coxsackievirus B5 (CVB5), the substitution of an amine group with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups on the benzotriazole scaffold increased antiviral activity. mdpi.com Conversely, for the Respiratory Syncytial Virus (RSV), a different substitution pattern was found to be more effective. mdpi.com

For antitubercular compounds, SAR studies have indicated that the nature and position of substituents on the triazole-nitrogen of triazolo[4,5-h]quinolone carboxylic acids are critical for their activity, with a methyl group at the N3 position showing higher efficacy. ijrrjournal.com

These studies underscore the importance of the benzotriazole scaffold as a versatile platform for drug discovery, where targeted chemical modifications can lead to the development of compounds with optimized pharmacological profiles. nih.govresearchgate.net

Environmental Fate, Remediation, and Ecological Impact Studies

Environmental Monitoring and Detection in Aquatic Systems

Due to its high production volume and use in water-based applications, 1H-Benzotriazole, often present as its sodium salt, is frequently detected in various aquatic environments.

Conventional wastewater treatment plants (WWTPs) are often ineffective at completely removing 1H-Benzotriazole. jwent.netjwent.net Studies have reported its presence in WWTP effluents, with concentrations sometimes exceeding 10 µg/L. The removal efficiency in processes like activated sludge can be as low as 7%. jwent.net This incomplete removal makes WWTPs a primary source for its release into the aquatic environment. nih.gov Non-target analysis has shown that removal efficiency can be underestimated by about 10% due to matrix effects in influent samples.